molecular formula C17H31N5O5S B3028608 (+)-Biotin-PEG2-Hydrazide CAS No. 2413847-26-2

(+)-Biotin-PEG2-Hydrazide

Cat. No.: B3028608
CAS No.: 2413847-26-2
M. Wt: 417.5 g/mol
InChI Key: ZMYVXDGSDGZSGP-XEZPLFJOSA-N
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Description

(+)-Biotin-PEG2-Hydrazide: is a chemical compound that combines the properties of biotin, polyethylene glycol (PEG), and hydrazide. Biotin is a vitamin that plays a crucial role in various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and hydrazide is a functional group that can form stable bonds with aldehydes and ketones. This compound is widely used in biochemical and medical research due to its ability to facilitate the conjugation of biotin to other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Biotin-PEG2-Hydrazide typically involves the following steps:

    Activation of Biotin: Biotin is first activated by converting it into a reactive ester, such as N-hydroxysuccinimide (NHS) ester.

    PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.

    Hydrazide Formation: Finally, the biotin-PEG is reacted with hydrazine or a hydrazide derivative to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like chromatography and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Conjugation Reactions: (+)-Biotin-PEG2-Hydrazide undergoes conjugation reactions with aldehydes and ketones to form hydrazone bonds.

    Oxidation and Reduction: The hydrazide group can participate in oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions:

    Aldehydes and Ketones: These are the primary reagents for conjugation reactions.

    Catalysts: In some cases, catalysts like acids or bases are used to enhance the reaction rate.

Major Products: The major products of reactions involving this compound are biotinylated molecules, which are used in various biochemical assays and applications.

Scientific Research Applications

Chemistry: In chemistry, (+)-Biotin-PEG2-Hydrazide is used for the biotinylation of proteins, peptides, and other molecules. This modification allows for the easy detection and purification of biotinylated compounds using streptavidin-based methods.

Biology: In biological research, this compound is used to study protein-protein interactions, cell surface labeling, and the tracking of biomolecules in living cells.

Medicine: In medicine, this compound is used in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), and in the development of targeted drug delivery systems.

Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes.

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism of action of (+)-Biotin-PEG2-Hydrazide involves the formation of stable hydrazone bonds with aldehyde or ketone groups on target molecules. This conjugation facilitates the attachment of biotin to the target molecule, allowing for subsequent detection or purification using streptavidin-based methods.

Comparison with Similar Compounds

    Biotin-PEG2-Amine: Similar to (+)-Biotin-PEG2-Hydrazide, but with an amine group instead of a hydrazide group.

    Biotin-PEG2-Succinimidyl Ester: Contains a succinimidyl ester group for conjugation with primary amines.

    Biotin-PEG2-Maleimide: Contains a maleimide group for conjugation with thiol groups.

Uniqueness: this compound is unique due to its hydrazide functional group, which allows for specific and stable conjugation with aldehydes and ketones. This specificity makes it particularly useful in applications where precise and stable biotinylation is required.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O5S/c18-22-15(24)5-7-26-9-10-27-8-6-19-14(23)4-2-1-3-13-16-12(11-28-13)20-17(25)21-16/h12-13,16H,1-11,18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t12-,13-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYVXDGSDGZSGP-XEZPLFJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Biotin-PEG2-Hydrazide
Reactant of Route 2
(+)-Biotin-PEG2-Hydrazide
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(+)-Biotin-PEG2-Hydrazide
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(+)-Biotin-PEG2-Hydrazide
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(+)-Biotin-PEG2-Hydrazide
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